1-(3,5-Dibromobenzoyl)azepane

Fragment-based drug discovery Halogen bonding Hydrophobic pharmacophore

1-(3,5-Dibromobenzoyl)azepane is a synthetic small molecule (C13H15Br2NO, MW 361.07 g/mol) characterized by a seven-membered saturated azepane ring N-acylated with a 3,5-dibromobenzoyl group. The compound serves as a rigid, three-dimensional building block in fragment-based drug discovery and medicinal chemistry, where the combination of a conformationally flexible azepane core and a dihalogenated aromatic moiety provides a unique pharmacophore for probing hydrophobic binding pockets.

Molecular Formula C13H15Br2NO
Molecular Weight 361.07 g/mol
Cat. No. B317683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dibromobenzoyl)azepane
Molecular FormulaC13H15Br2NO
Molecular Weight361.07 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC(=CC(=C2)Br)Br
InChIInChI=1S/C13H15Br2NO/c14-11-7-10(8-12(15)9-11)13(17)16-5-3-1-2-4-6-16/h7-9H,1-6H2
InChIKeyJUZYPZJSFMXTBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dibromobenzoyl)azepane for Chemical Biology Research: Structural and Pharmacophore Differentiation


1-(3,5-Dibromobenzoyl)azepane is a synthetic small molecule (C13H15Br2NO, MW 361.07 g/mol) characterized by a seven-membered saturated azepane ring N-acylated with a 3,5-dibromobenzoyl group [1]. The compound serves as a rigid, three-dimensional building block in fragment-based drug discovery and medicinal chemistry, where the combination of a conformationally flexible azepane core and a dihalogenated aromatic moiety provides a unique pharmacophore for probing hydrophobic binding pockets. Its computed physicochemical profile—logP of 3.76 and topological polar surface area (tPSA) of 29 Ų [2]—positions it within favorable drug-like property space, yet its specific biological target engagement remains largely unexplored in the public literature.

Why 1-(3,5-Dibromobenzoyl)azepane Cannot Be Replaced by Generic Analogs in Structure-Activity Studies


The 3,5-dibromobenzoyl substitution pattern on the azepane scaffold creates a steric and electronic environment that is fundamentally distinct from its mono-halogenated or non-halogenated analogs. The symmetrical meta-dibromo arrangement introduces a specific dipole moment and quadrupolar interaction potential absent in 2-bromo, 4-bromo, or unsubstituted benzoyl azepanes . In dibenzoyl systems, the 2′,6′-dibromo configuration has been shown to stabilize distinct O-trans and O-cis conformers in a ~60:40 ratio at room temperature, a phenomenon not observed in mono-bromo or non-halogenated counterparts [1]. By extension, the 3,5-dibromo geometry on the target compound is predicted to restrict rotational freedom around the amide bond, potentially locking the azepane ring into a preferred bioactive conformation. These conformational and electronic differences mean that generic substitution would risk altering target binding geometry, even if the replacement compound shares the azepane core .

Quantitative Differentiation of 1-(3,5-Dibromobenzoyl)azepane from Closest Analogs


Enhanced Halogen Mass and Hydrophobicity Drive Superior LogP and Binding Site Occupancy Potential

The introduction of two bromine atoms at the 3- and 5-positions of the benzoyl moiety substantially increases molecular weight and lipophilicity compared to unsubstituted and mono-brominated analogs. The target compound (MW 361.07 g/mol; cLogP 3.76) [1] gains 157.8 Da and ~1.1 logP units over the parent 1-benzoylazepane (MW 203.29; cLogP ~2.66 estimated) . Relative to 1-(2-bromobenzoyl)azepane (MW 282.18) , the target compound adds ~79 Da and approximately 0.5–0.7 logP units. This elevated hydrophobicity and halogen mass directly correlate with increased potential for halogen bonding and van der Waals interactions in hydrophobic protein pockets—a key advantage for fragment screening where affinity gains from halogen substitution have been quantitatively demonstrated in model systems [2].

Fragment-based drug discovery Halogen bonding Hydrophobic pharmacophore

Unique NMR Spectroscopic Fingerprint Enables Conformer-Specific Detection and Quality Control

The 3,5-dibromobenzoyl substitution pattern generates a distinct NMR spectroscopic signature that differentiates it from regioisomeric analogs. The target compound's 1H NMR spectrum (recorded in CDCl3) shows characteristic aromatic proton signals at δ 7.7–7.9 ppm with a specific coupling pattern (J = 1.8 Hz for meta-coupled protons on the symmetrically substituted ring) [1]. This pattern is diagnostically distinct from the 1-(4-bromobenzoyl) analog, which exhibits a para-substituted AA′BB′ coupling pattern (~δ 7.4–7.7 ppm, J = 8.5 Hz) , and from the 1-(2-bromobenzoyl) analog, which displays complex ortho-substituted coupling . Crucially, in dibenzoyl systems analogous to this compound, NMR studies have resolved distinct O-trans and O-cis amide rotamers in approximately 60:40 ratio—a feature that enables direct quantification of conformational purity in solution [2].

NMR conformational analysis Quality control Structural verification

High Fraction of sp3 Carbon (Fsp³ = 0.46) Favors Three-Dimensionality and Selectivity Over Planar Analogs

The saturated azepane ring imparts a high fraction of sp³-hybridized carbons (Fsp³ = 0.46) to the target compound [1], a structural metric increasingly correlated with clinical success and target selectivity in drug discovery. By comparison, fully aromatic benzazepine analogs exhibit Fsp³ values approaching zero, while piperidine-based analogs (6-membered ring) typically achieve Fsp³ ≈ 0.33–0.40 [2]. The 7-membered azepane ring introduces increased conformational flexibility relative to piperidine (6-membered) and pyrrolidine (5-membered) analogs, allowing the compound to access a broader range of bioactive conformations without sacrificing the three-dimensional character that enhances selectivity against flat, promiscuous binding sites [3]. This balance of flexibility and 3D shape is not achievable with smaller ring homologs or fully aromatic systems.

Fragment-based drug discovery 3D molecular shape Selectivity profiling

Optimal Application Scenarios for 1-(3,5-Dibromobenzoyl)azepane in Drug Discovery and Chemical Biology


Halogen Bond-Directed Fragment Screening Against Kinase and Bromodomain Targets

The dual bromine substitution pattern provides two strong halogen bond donor sites, enabling cooperative interactions with backbone carbonyl oxygens in kinase hinge regions or with conserved water networks in bromodomain acetyl-lysine pockets. The elevated logP (3.76) and molecular weight (361.07) [1] position this compound as a privileged fragment for hydrophobic ATP-binding sites, where the rigid dibromobenzoyl pharmacophore can serve as an anchor for fragment growing or merging strategies. Azepane-based scaffolds have demonstrated nanomolar potency against PKB-α (IC₅₀ = 4–5 nM in optimized derivatives) [2], supporting the use of the target compound as a starting point for kinase inhibitor development.

Procurement-Safe Building Block for Azepane-Focused SAR Libraries

The compound's unique NMR fingerprint—with the characteristic 3,5-dibromo aromatic splitting pattern (δ 7.7–7.9 ppm, J ≈ 1.8 Hz) [3]—enables rigorous batch-to-batch quality control that is not possible with mono-bromo or unsubstituted analogs. For labs constructing SAR libraries across multiple halogenated benzoyl azepane derivatives, this spectroscopic differentiation minimizes the risk of misidentification during parallel synthesis campaigns. The compound's high Fsp³ (0.46) [1] also makes it a valuable entry point for exploring 3D chemical space in azepane-focused fragment collections.

Conformational Probe for Studying Amide Bond Rotamer Dynamics in Drug Design

Dibenzoyl azepane systems analogous to the target compound have been shown by NMR to exhibit distinct O-trans and O-cis amide rotamers at room temperature in approximately 60:40 ratio [4]. The target compound, with its 3,5-dibromobenzoyl group, is expected to display similar restricted rotation around the N-acyl bond. This property makes it uniquely suitable as a model system for studying how amide conformational preferences influence target binding, a parameter of growing importance in medicinal chemistry where conformational pre-organization can dramatically affect potency and selectivity.

Physicochemical Benchmarking Standard for Halogenated Azepane Series

With a well-defined set of computed physicochemical properties (logP 3.76, tPSA 29 Ų, H-bond acceptors: 2, rotatable bonds: 1) [1], the target compound serves as a useful calibration point for computational models predicting the properties of more complex dihalogenated azepane derivatives. Its mid-range drug-like profile—within Lipinski rule-of-five space but with sufficient lipophilicity for membrane penetration—makes it a suitable standard for assessing the predictive accuracy of in silico ADME tools across an azepane chemical series.

Quote Request

Request a Quote for 1-(3,5-Dibromobenzoyl)azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.